molecular formula C21H19ClN2O2 B3311948 1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946280-28-0

1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3311948
CAS RN: 946280-28-0
M. Wt: 366.8 g/mol
InChI Key: VPGUVVXZFPJMET-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves the inhibition of calcium channels, particularly the L-type calcium channels. This leads to a decrease in intracellular calcium levels, which has been shown to have various physiological effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intracellular calcium levels, which may have implications for various physiological processes such as muscle contraction and neurotransmitter release. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in lab experiments include its well-defined chemical structure, its high purity, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One potential direction is to further study its effects on calcium channels and its potential therapeutic applications for diseases such as hypertension and cardiac arrhythmias. Additionally, further studies are needed to fully understand its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Finally, there is a need for further studies to fully understand the potential toxicity of this compound and its safety for use in humans.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. It has also been studied for its effects on calcium channels, which play a critical role in many physiological processes.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-15-6-9-19(10-7-15)23-21(26)17-8-11-20(25)24(14-17)13-16-4-3-5-18(22)12-16/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGUVVXZFPJMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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